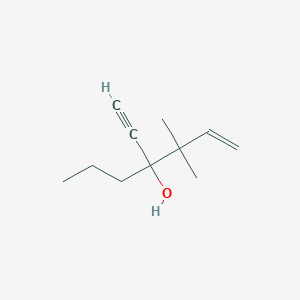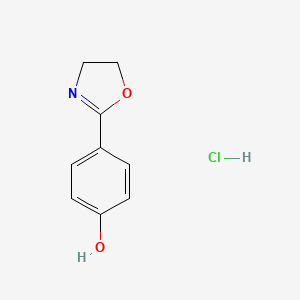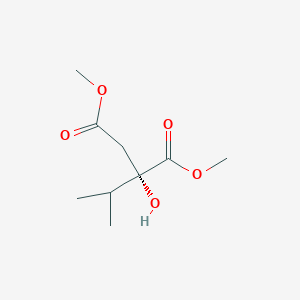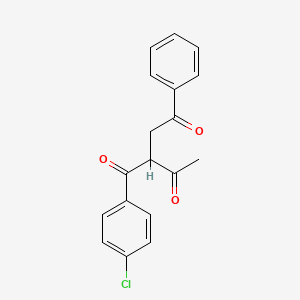![molecular formula C11H10N4O2S B14364023 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid CAS No. 92132-62-2](/img/structure/B14364023.png)
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a hydrazinylmethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the hydrazinylmethylidene group and the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and hydrazinylmethylidene group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities.
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 3-nitrobenzoic acid.
Uniqueness
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylmethylidene group, in particular, allows for unique interactions with biological targets, setting it apart from other thiazole or benzoic acid derivatives.
Eigenschaften
CAS-Nummer |
92132-62-2 |
|---|---|
Molekularformel |
C11H10N4O2S |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
3-[2-(hydrazinylmethylideneamino)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C11H10N4O2S/c12-14-6-13-11-15-9(5-18-11)7-2-1-3-8(4-7)10(16)17/h1-6H,12H2,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
RPWVOSVFCVTFHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)




![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
